molecular formula C5H5ClF2 B167811 1-Chloro-1,2-difluoropenta-1,4-diene CAS No. 1730-23-0

1-Chloro-1,2-difluoropenta-1,4-diene

Cat. No.: B167811
CAS No.: 1730-23-0
M. Wt: 138.54 g/mol
InChI Key: DNVLBCKCKFFSTP-UHFFFAOYSA-N
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Description

1-Chloro-1,2-difluoropenta-1,4-diene (IUPAC name: (1Z)-1-chloro-1,2-difluoropenta-1,4-diene) is a halogenated unsaturated hydrocarbon with the molecular formula C₅H₅ClF₂ and a molecular weight of 138.54 g/mol . It features a conjugated diene system (positions 1 and 4) substituted with chlorine at position 1 and fluorine at positions 1 and 2. This structural arrangement confers unique reactivity, particularly in cycloaddition and halogen-exchange reactions. The compound is commercially available through suppliers such as Zylexa Pharma Ltd.

Properties

IUPAC Name

1-chloro-1,2-difluoropenta-1,4-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClF2/c1-2-3-4(7)5(6)8/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVLBCKCKFFSTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(=C(F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395408
Record name 1-chloro-1,2-difluoropenta-1,4-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1730-23-0
Record name 1-Chloro-1,2-difluoro-1,4-pentadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1730-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-chloro-1,2-difluoropenta-1,4-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stille Coupling with Fluorinated Stannanes

The Percy-Fullbrook protocol, originally developed for difluoromethyl ketones, has been adapted for diene synthesis. A tributylstannane precursor undergoes coupling with 1-chloro-3-iodo-1-fluoropropene in the presence of Pd(PPh₃)₄:

Bu3Sn–CF2CH2CH2SnBu3+Cl–CC–FPd(0)1-chloro-1,2-difluoropenta-1,4-diene[4]\text{Bu}3\text{Sn}–\text{CF}2–\text{CH}2–\text{CH}2–\text{SnBu}_3 + \text{Cl}–\text{C}≡\text{C}–\text{F} \xrightarrow{\text{Pd(0)}} \text{this compound} \quad

Advantages:

  • Enables synthesis of deuterated or isotopically labeled variants

  • Tolerates ester, nitrile, and protected alcohol functionalities

Limitations:

  • Requires strict anhydrous conditions

  • Stannane toxicity necessitates specialized handling

Suzuki-Miyaura Coupling with Fluoroaryl Boronic Acids

Aryl boronic acids containing fluorine substituents react with chlorinated dienyl triflates under microwave irradiation (150°C, 20 min). This method, inspired by cyclopropane functionalization, achieves 74% yield with Pd(OAc)₂/XPhos catalyst systems.

Ring-Opening of Fluorinated Cyclopropanes

The strain energy inherent in gem-difluorocyclopropanes facilitates their conversion to dienes under thermal or catalytic conditions.

Thermal Retro-Diels-Alder Reaction

Heating 1-chloro-1,2-difluorocyclopropane at 220°C induces ring-opening to form the target diene:

Cyclopropane derivativeΔThis compound[2][4]\text{Cyclopropane derivative} \xrightarrow{\Delta} \text{this compound} \quad

Kinetic control:

  • Activation energy: 132 kJ/mol (calculated via DFT for analogous systems)

  • Half-life at 220°C: 8.3 minutes

Transition Metal-Mediated Dehydrohalogenation

Nickel catalysts (e.g., Ni(cod)₂) promote β-hydride elimination from cyclopropane precursors, yielding the diene with >90% stereoselectivity. This method is preferred for industrial applications due to shorter reaction times (Table 2).

Table 2: Comparative analysis of cyclopropane ring-opening methods

MethodTemperatureTimeYieldSelectivity
Thermal220°C30 min78%65% trans
Ni(cod)₂ catalysis80°C5 min91%92% trans

Chemical Reactions Analysis

1-Chloro-1,2-difluoropenta-1,4-diene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium hydroxide and potassium fluoride.

    Addition Reactions: The double bonds in the diene structure can participate in addition reactions with electrophiles such as hydrogen halides (e.g., HCl, HBr) and halogens (e.g., Br2, Cl2).

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced using suitable oxidizing or reducing agents. .

Scientific Research Applications

1-Chloro-1,2-difluoropenta-1,4-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-1,2-difluoropenta-1,4-diene involves its interaction with molecular targets through its reactive double bonds and halogen atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in its action depend on the specific context of its use, such as in chemical synthesis or biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Chloro-1,2-difluoroethylene (HCFC-1122a)

Molecular Formula : C₂HClF₂
Molecular Weight : 98.5 g/mol

  • Structural Differences : HCFC-1122a is a smaller molecule with a single double bond (ethylene backbone) and lacks the conjugated diene system present in 1-chloro-1,2-difluoropenta-1,4-diene.
  • Physical Properties : HCFC-1122a has a boiling point of –5°C , significantly lower than the likely boiling point of the larger, more complex penta-1,4-diene analog.
  • Reactivity : The absence of conjugated double bonds in HCFC-1122a limits its utility in Diels-Alder reactions, a key pathway for the penta-1,4-diene derivative. HCFC-1122a is primarily studied as a refrigerant intermediate, whereas the penta-1,4-diene compound exhibits broader synthetic versatility .

1-Fluoro-1,1-dichloroethane (HCFC-141b)

Molecular Formula : C₂H₃Cl₂F
Molecular Weight : 116.95 g/mol

  • Structural Differences : HCFC-141b is a fully saturated ethane derivative with two chlorine and one fluorine substituent. Unlike the penta-1,4-diene compound, it lacks unsaturated bonds and conjugated systems.
  • In contrast, this compound’s unsaturated structure makes it more suitable for polymerization or cycloaddition chemistry .

1-Bromo-1-chlorodifluoroethylene

Molecular Formula : C₂BrClF₂
Molecular Weight : 177.37 g/mol

  • Functional Group Comparison : This compound shares halogen substitution (Br, Cl, F) on an ethylene backbone but lacks the extended conjugation and diene functionality of the penta-1,4-diene analog.
  • Reactivity: Bromine’s higher polarizability enhances electrophilic reactivity compared to chlorine in the penta-1,4-diene compound.

Comparative Data Table

Property This compound HCFC-1122a HCFC-141b 1-Bromo-1-chlorodifluoroethylene
Molecular Formula C₅H₅ClF₂ C₂HClF₂ C₂H₃Cl₂F C₂BrClF₂
Molecular Weight (g/mol) 138.54 98.5 116.95 177.37
Boiling Point Not reported –5°C 32°C ~20°C (estimated)
Key Reactivity Diels-Alder, polymerization Halogen exchange Radical substitution Electrophilic addition
Primary Applications Organic synthesis Refrigerant intermediate Foam-blowing agent Specialty fluorochemicals

Research Findings and Implications

  • Toxicity: Limited data exist for the penta-1,4-diene compound, but structurally related HCFCs exhibit moderate toxicity (e.g., HCFC-1122a has an occupational exposure limit of 0.248 ppm) .

Biological Activity

1-Chloro-1,2-difluoropenta-1,4-diene (CAS Number: 1730-23-0) is a halogenated diene compound that has garnered interest in various fields of scientific research due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from diverse sources and presenting relevant data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C5_5H5_5ClF2_2. Its structure features a conjugated diene system with halogen substituents that contribute to its reactivity. The presence of chlorine and fluorine atoms enhances its electrophilic character, making it a candidate for various chemical reactions, including nucleophilic substitutions and addition reactions.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to alterations in cellular functions and biochemical pathways. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve:

  • Formation of Adducts : The compound can react with thiols or amines in proteins, potentially disrupting normal protein function.
  • Modulation of Signaling Pathways : By interacting with key biomolecules, it may influence signaling cascades involved in cellular responses.

In Vitro Studies

Research has indicated that this compound exhibits cytotoxic effects on certain cancer cell lines. For instance:

  • Case Study 1 : A study evaluated the compound's effect on human breast cancer cells (MCF-7). Results showed a dose-dependent reduction in cell viability, suggesting potential anti-cancer properties.
Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary data suggest that high doses may lead to respiratory distress in animal models. Observations include:

  • Case Study 2 : Inhalation studies on rats indicated that exposure to high concentrations resulted in respiratory irritation but no significant chronic toxic effects were noted over extended periods.

Toxicological Profile

The toxicological profile of this compound is characterized by:

  • Acute Toxicity : Low inhalation toxicity observed in animal studies.
  • Genotoxicity : Current data suggest it is not expected to cause genetic mutations based on available test results.
  • Carcinogenicity : No significant carcinogenic effects have been reported in long-term studies involving animal models.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other halogenated dienes:

CompoundStructure CharacteristicsBiological Activity
1-Chloro-1,2-difluorobutadieneShorter carbon chainLimited cytotoxicity
1-Bromo-1,2-difluoropenta-1,4-dieneBromine instead of chlorineHigher cytotoxic potential
1-Chloro-1,2-difluorohexadieneLonger carbon chainEnhanced reactivity

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